3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-yloxyphenyl)methanone -

3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-yloxyphenyl)methanone

Catalog Number: EVT-4564363
CAS Number:
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pictet-Spengler reaction: This classic method involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. [, , , ]
  • Pummerer reaction: This reaction utilizes a sulfoxide as a key intermediate to construct the TIQ ring system. []
  • Multicomponent reactions: These reactions allow for the efficient synthesis of complex TIQ derivatives from readily available starting materials in a single step. [, ]
  • Solid-phase synthesis: This approach enables the preparation of libraries of TIQ derivatives through combinatorial chemistry methods. []
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions of crystalline TIQ derivatives. [, , , , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, such as 1H NMR and 13C NMR, provide valuable information about the connectivity and environment of atoms within the TIQ molecule. [, , , , ]
  • Mass spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation patterns of TIQ derivatives, providing structural information. [, , , ]
  • Computational methods: Computational chemistry tools, such as density functional theory (DFT) calculations, are employed to predict and analyze molecular geometries, electronic properties, and reactivity of TIQ derivatives. [, ]
Mechanism of Action

    Dopamine D3 receptor antagonists: TIQ derivatives with specific substitutions, like compound 51, [(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide], bind to the dopamine D3 receptor and block its activation by dopamine. This antagonistic action is suggested to be due to the compound's high affinity for the receptor. []

    PPARγ partial agonists: TIQ derivatives like compound 20g, [(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline], bind to and partially activate PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. This partial activation leads to anti-diabetic effects without the full range of adverse effects associated with full PPARγ agonists. []

    MGAT2 inhibitors: TIQ derivatives such as compound 11, [2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide], inhibit the enzyme MGAT2, which plays a key role in triglyceride synthesis. Blocking MGAT2 activity can potentially help regulate lipid metabolism and reduce triglyceride levels. []

Physical and Chemical Properties Analysis
  • Basicity: TIQ derivatives are generally weakly basic due to the presence of the nitrogen atom in the tetrahydroisoquinoline ring. The basicity can be influenced by the nature and position of substituents on the ring. []
  • Lipophilicity: The lipophilicity of TIQ derivatives can vary significantly depending on the nature and size of substituents. Lipophilicity plays a crucial role in determining the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). []
  • Solubility: The solubility of TIQ derivatives in water and organic solvents depends on the presence of polar or nonpolar functional groups. [, ]
Applications

Specific uses:

    Parkinson's disease: TIQ derivatives have shown potential as both therapeutic agents and tools for understanding Parkinson's disease. Studies have investigated their ability to influence dopamine transporter activity, inhibit catechol-O-methyltransferase, and exhibit neuroprotective effects in models of Parkinson's disease. [, , ]

    Diabetes: TIQ derivatives acting as PPARγ partial agonists have demonstrated antidiabetic potential by improving glucose and lipid metabolism in animal models of diabetes. Their ability to partially activate PPARγ while also inhibiting PTP-1B makes them promising candidates for further development as antidiabetic agents with potentially fewer side effects compared to full PPARγ agonists. [, , , , ]

    Cancer: Certain TIQ derivatives have shown selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. Studies have explored their mechanisms of action, including induction of apoptosis, inhibition of tumor cell proliferation, and disruption of cellular signaling pathways. [, , ]

    Pain management: TIQ derivatives have been explored as potential analgesics, particularly those acting as κ opioid receptor antagonists and bifunctional μ agonist/δ antagonists. These compounds offer potential advantages for pain relief with potentially reduced side effects compared to traditional opioids. [, ]

    Infectious diseases: The antimicrobial activity of some TIQ derivatives, particularly against fungal species, has been investigated. This research highlights their potential as novel antifungal agents, particularly in the context of increasing antimicrobial resistance. []

    Other applications: TIQ derivatives have also been explored for their potential in treating hypertension, epilepsy, and West Nile virus infection. [, , , ]

Real-world examples:

    Nomifensine: Although withdrawn from the market due to adverse effects, nomifensine (8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate) serves as a notable example of a TIQ derivative that was previously used clinically as an antidepressant. Understanding its bioactivation pathways and toxicity mechanisms can provide valuable insights for designing safer TIQ-based drugs in the future. []

    KY-021: This TIQ derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has shown promising results in preclinical studies as a PPARγ agonist for treating diabetes. It has demonstrated efficacy in reducing plasma glucose and triglyceride levels in animal models, highlighting its potential as a therapeutic agent for diabetes. []

Compound Description: This compound demonstrated high affinity and selectivity for σ2 receptors []. It exhibited potential as a PET radiotracer for imaging σ2 receptor function in central nervous system disorders [].

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: This compound exhibited potent and selective human peroxisome proliferator-activated receptor γ (PPARγ) agonist activity and inhibited human protein-tyrosine phosphatase 1B (PTP-1B) []. It displayed significant hypoglycemic and hypolipidemic effects in vivo with a potentially safer profile than full PPARγ agonists [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: KY-021 displayed potent agonist activity against the peroxisome proliferator-activated receptor gamma (PPAR gamma) []. This compound exhibited promising anti-diabetic effects by reducing plasma glucose and triglyceride levels in vivo with a good safety profile [].

N-(4-Fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461 was identified as a human metabolite of the “funny” If current channel inhibitor, (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) []. This metabolite is a derivative of p-aminohippuric acid and its renal secretion is likely mediated by hOAT1/rOat1 transporters [].

Properties

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-yloxyphenyl)methanone

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-yloxyphenyl)methanone

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NO2/c1-14(2)22-18-9-7-16(8-10-18)19(21)20-12-11-15-5-3-4-6-17(15)13-20/h3-10,14H,11-13H2,1-2H3

InChI Key

CCIOMQSFUJAPQQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.